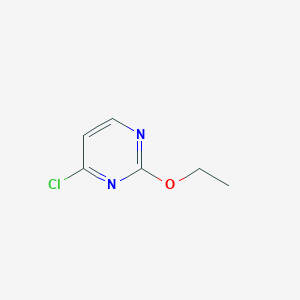

4-Chloro-2-ethoxypyrimidine

概要

説明

4-Chloro-2-ethoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil. The presence of a chlorine atom at the 4-position and an ethoxy group at the 2-position makes this compound a versatile intermediate in organic synthesis .

作用機序

Target of Action

It is known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

The mode of action of 4-Chloro-2-ethoxypyrimidine involves its interaction with its targets, leading to changes in their function. A study has shown that the thermal decomposition of this compound results in the formation of ethylene and aza-substituted pyridines . This suggests that the compound may undergo transformations under certain conditions, potentially influencing its interaction with its targets .

Biochemical Pathways

It is known that pyrimidine derivatives can influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s thermal decomposition suggests that it may undergo transformations under certain conditions, potentially influencing its bioavailability .

Result of Action

The compound’s interaction with its targets and its potential transformations suggest that it may have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s thermal decomposition suggests that temperature may influence its stability and mode of action . Other environmental factors, such as pH and the presence of other substances, may also influence the compound’s action.

生化学分析

Biochemical Properties

The exact biochemical properties and interactions of 4-Chloro-2-ethoxypyrimidine are not fully understood. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, they are key components of nucleic acids, interacting with enzymes involved in DNA replication and RNA transcription .

Cellular Effects

Pyrimidine derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidine derivatives are involved in several metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

The localization of similar compounds can be influenced by targeting signals or post-translational modifications that direct them to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2-ethoxypyrimidine can be synthesized through various methods. One common method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .

化学反応の分析

Types of Reactions: 4-Chloro-2-ethoxypyrimidine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The ethoxy group can be oxidized or reduced to form different derivatives.

Thermal Elimination: The compound can undergo thermal decomposition to form ethylene and aza-substituted pyridines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium ethoxide, amines, or thiols in solvents like ethanol or methanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Thermal Elimination: Ethylene and aza-substituted pyridines.

科学的研究の応用

4-Chloro-2-ethoxypyrimidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Used in the production of agrochemicals and other industrial chemicals.

類似化合物との比較

- 2-Chloro-4-ethoxypyrimidine

- 4,6-Dichloro-2-ethoxypyrimidine

- 2-Ethoxypyrimidine

Comparison: 4-Chloro-2-ethoxypyrimidine is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various chemical processes .

生物活性

4-Chloro-2-ethoxypyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antiviral, and insecticidal properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound belongs to the pyrimidine class of compounds, characterized by a six-membered ring containing nitrogen atoms. The presence of chlorine and ethoxy groups in its structure contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds containing a pyrimidine nucleus can exhibit enhanced antimicrobial effects when combined with other heterocycles or functional groups.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against a range of pathogens. The results are summarized in Table 1:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

This data demonstrates that this compound exhibits moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been explored extensively, particularly in the context of emerging viral infections. Compounds similar to this compound have shown promising results against viral pathogens.

Pyrimidine compounds interact with viral proteins, inhibiting their function and preventing viral replication. This mechanism is crucial in developing new antiviral therapies, especially for RNA viruses like SARS-CoV-2.

Insecticidal Activity

Insecticidal properties have also been attributed to this compound. Research indicates that this compound can effectively target agricultural pests.

Case Study: Insecticidal Efficacy

A study assessed the insecticidal activity of various pyrimidine derivatives against common agricultural pests. The findings are presented in Table 2:

| Compound | Pest Tested | Mortality Rate (%) at 500 mg/L |

|---|---|---|

| This compound | Mythimna separate | 70% |

| Helicoverpa armigera | 50% | |

| Spodoptera frugiperda | 60% |

These results indicate that this compound has significant insecticidal activity, making it a candidate for further development in pest management strategies .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the core structure can enhance its efficacy against specific pathogens or pests.

Key Findings from SAR Studies

- Substituent Effects : The presence of halogen atoms (e.g., chlorine) has been shown to improve both antimicrobial and insecticidal activities.

- Chain Length : Variations in the length of alkyl chains attached to the pyrimidine ring influence the compound's potency.

- Functional Group Interactions : Functional groups such as ethoxy enhance solubility and bioavailability, contributing to increased biological activity .

特性

IUPAC Name |

4-chloro-2-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKCBAFPAIENRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531553 | |

| Record name | 4-Chloro-2-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92520-02-0 | |

| Record name | 4-Chloro-2-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。